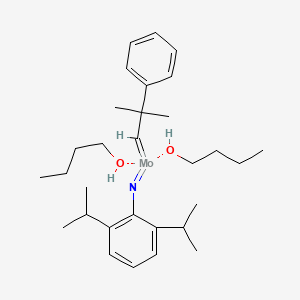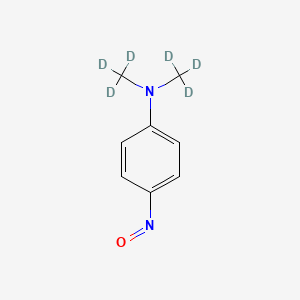
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is an organometallic compound with the molecular formula C30H47MoNO2 and a molecular weight of 549.64 g/mol . This compound is known for its yellow to orange powder form and is sensitive to air and moisture . It is primarily used as a catalyst in various chemical reactions, particularly in polymerization processes .
作用機序
Target of Action
The primary target of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) is the olefinic bonds in organic compounds . This compound acts as a catalyst in various chemical reactions, particularly in the ring-opening metathesis polymerizations (ROMP) .
Mode of Action
The compound interacts with its targets (olefinic bonds) through a process known as metathesis . In this process, the catalyst facilitates the breaking and reforming of double bonds in the reactant molecules . The result is a redistribution of substituents from the reactants to the product .
Biochemical Pathways
While the compound is primarily used in synthetic chemistry, its action can be related to the polymerization pathways . It catalyzes the formation of polymers from norbornene monomers and other similar compounds . The downstream effects include the synthesis of various types of polymers, including block copolymers, linear polymers, and others .
Pharmacokinetics
It’s important to note that the compound issensitive to air and moisture , and should be stored in cold conditions .
Result of Action
The action of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) results in the formation of new organic compounds . These can include various types of polymers, depending on the reactants used . The compound has been used to synthesize blue-light-emitting electroluminescent diphenylanthracene polymers, among others .
Action Environment
The efficacy and stability of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) are influenced by environmental factors such as temperature, humidity, and exposure to air . The compound is sensitive to air and moisture, which can affect its catalytic activity . Therefore, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .
生化学分析
Biochemical Properties
It is known to act as a catalyst in the synthesis of various ring-opened poly(norbornene) derivatives by the ring-opening metathesis polymerizations .
Molecular Mechanism
The molecular mechanism of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) involves its role as a catalyst in chemical reactions. It is known to facilitate the transformation of ROMP into controlled atom transfer radical polymerization for the preparation of block copolymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) typically involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanate and neopentylidene chloride in the presence of tert-butyl alcohol . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture contamination . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then packaged under inert conditions to maintain its stability during storage and transportation .
化学反応の分析
Types of Reactions
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The tert-butoxide ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides or alkoxides are used as substituting agents under inert atmosphere conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds.
Reduction: Lower oxidation state molybdenum compounds.
Substitution: Molybdenum compounds with different ligands.
科学的研究の応用
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Polymerization: It is used as a catalyst in ring-opening metathesis polymerization (ROMP) to produce various polymers.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials, such as light-emitting polymers and block copolymers.
類似化合物との比較
Similar Compounds
- 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(hexafluoro-t-butoxide)
- 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(tert-butoxide)
Uniqueness
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is unique due to its specific ligand environment, which provides distinct catalytic properties . The presence of tert-butoxide ligands enhances its stability and reactivity in various chemical reactions . Compared to its analogs, this compound offers better performance in polymerization and organic synthesis applications .
特性
IUPAC Name |
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDRLLLDKSCPJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49MoNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


